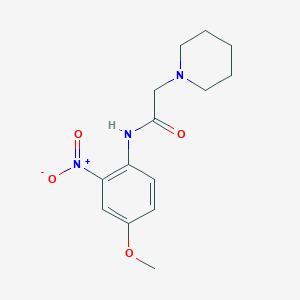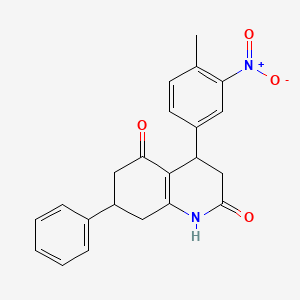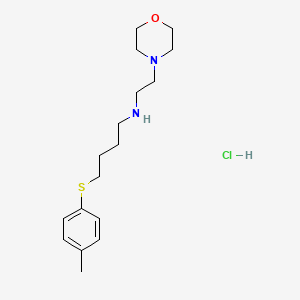![molecular formula C14H21BrN2O5 B4208030 N'-[2-(2-bromo-4-methylphenoxy)ethyl]propane-1,3-diamine;oxalic acid](/img/structure/B4208030.png)
N'-[2-(2-bromo-4-methylphenoxy)ethyl]propane-1,3-diamine;oxalic acid
Vue d'ensemble
Description
N'-[2-(2-bromo-4-methylphenoxy)ethyl]propane-1,3-diamine;oxalic acid is an organic compound that features a brominated phenoxy group attached to an ethyl chain, which is further connected to a propanediamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(2-bromo-4-methylphenoxy)ethyl]propane-1,3-diamine;oxalic acid typically involves the reaction of 2-bromo-4-methylphenol with an appropriate ethylating agent to form the intermediate 2-(2-bromo-4-methylphenoxy)ethyl compound. This intermediate is then reacted with 1,3-propanediamine under controlled conditions to yield the desired product. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N'-[2-(2-bromo-4-methylphenoxy)ethyl]propane-1,3-diamine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The brominated phenoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of de-brominated phenoxy compounds.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
N'-[2-(2-bromo-4-methylphenoxy)ethyl]propane-1,3-diamine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N'-[2-(2-bromo-4-methylphenoxy)ethyl]propane-1,3-diamine;oxalic acid involves its interaction with specific molecular targets. The brominated phenoxy group may interact with cellular receptors or enzymes, leading to modulation of biological pathways. The ethyl and propanediamine moieties may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)-N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
- 2-(2-bromo-4-methylphenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Uniqueness
N'-[2-(2-bromo-4-methylphenoxy)ethyl]propane-1,3-diamine;oxalic acid is unique due to its specific combination of a brominated phenoxy group with an ethyl chain and a propanediamine moiety. This unique structure may confer distinct biological and chemical properties, making it valuable for various applications.
Propriétés
IUPAC Name |
N'-[2-(2-bromo-4-methylphenoxy)ethyl]propane-1,3-diamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O.C2H2O4/c1-10-3-4-12(11(13)9-10)16-8-7-15-6-2-5-14;3-1(4)2(5)6/h3-4,9,15H,2,5-8,14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJSWDDERIAARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCNCCCN)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-bicyclo[2.2.1]hept-2-yl-2-(4-morpholinyl)acetamide](/img/structure/B4207954.png)
![Methyl 4,5-dimethoxy-2-[2-(2-methylphenoxy)propanoylamino]benzoate](/img/structure/B4207955.png)
![[4-[2-(5,6-Dimethylbenzimidazol-1-yl)ethoxy]phenyl]-phenylmethanone;oxalic acid](/img/structure/B4207963.png)

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4207979.png)
![ethyl 5-{[(2,3-dichlorophenyl)amino]carbonyl}-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4207994.png)

![ethyl 4-[2-(2-methylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4208004.png)
![3-(4-isopropoxyphenyl)-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4208010.png)


![11-(2-butoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4208035.png)
![2-[(4-chlorophenyl)thio]-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4208043.png)
![2-Chloro-4-nitrobenzyl 2-[(4-bromobenzoyl)amino]acetate](/img/structure/B4208047.png)
